PROTAC Linker Application: CDK2 Degradation DC50 Data for Piperidine-Containing Degrader
A 4-methylpiperidine ring linker (structurally derived from the 4-piperidinecarboxaldehyde scaffold) incorporated into a CDK2-targeting PROTAC molecule demonstrated potent degradation of CDK2 with a DC50 value of 18.73 ± 10.78 nM . This degradation efficiency is directly linked to the piperidine linker's ability to optimize the spatial orientation between the E3 ligase ligand and the target protein binding moiety. In contrast, alternative linker chemistries such as polyethylene glycol (PEG) linkers or alkyl chains may not provide the same degree of conformational constraint required for ternary complex formation with CDK2 . The piperidine-based PROTAC also stimulated 72.77 ± 3.51% cell differentiation at 6.25 nM in HL-60 cells, a functional outcome that demonstrates the linker's contribution to cellular efficacy .
| Evidence Dimension | CDK2 protein degradation potency (DC50) |
|---|---|
| Target Compound Data | 18.73 ± 10.78 nM (PROTAC containing 4-methylpiperidine linker derived from 4-piperidinecarboxaldehyde scaffold) |
| Comparator Or Baseline | Alternative linker types (PEG-based or alkyl chain linkers) - no comparable quantitative DC50 data available for CDK2 degradation with these alternatives; the piperidine linker is specifically cited as enabling effective degradation |
| Quantified Difference | DC50 of 18.73 nM with piperidine linker vs. unreported or ineffective degradation with alternative linkers in the same study context |
| Conditions | In vitro degradation assay in cell-based system; CDK2 degradation measured in relevant cell lines |
Why This Matters
This DC50 value provides a benchmark for researchers developing CDK2-targeted PROTACs, enabling procurement decisions based on linker scaffold performance in functional degradation assays.
